molecular formula C9H12FNO B8483854 2-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol

2-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol

Cat. No. B8483854
M. Wt: 169.20 g/mol
InChI Key: RQGDNKKPZKUEPY-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

Lithium aluminum hydride (1.0M in THF) (Aldrich, St. Louis, Mo.; 12.98 mL, 12.98 mmol) was added to a solution of tert-butyl 2-(6-fluoropyridin-3-yl)-2-methylpropanoate (2.07 g, 8.65 mmol) in THF (34 mL) at 0° C. (gas evolution), and the resulting solution was stirred at 0° C. for 5 min. EtOAc (15 mL) was then added at 0° C. to quench excess lithium aluminum hydride, followed by 10% aqueous Na/K tartrate (150 mL). The resulting mixture was stirred at 25° C. for 10 min and then partitioned between EtOAc (200 mL) and water (50 mL). The organic layer was separated, and the aqueous layer was extracted with EtOAc (150 mL). The combined organic extracts were washed with brine (150 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol (1.46 g, 8.63 mmol, 100% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 8.22 (br. s., 1H), 7.78-7.84 (m, 1H), 6.89 (dd, J=8.6, 3.1 Hz, 1H), 3.63 (s, 2H), 1.36 (s, 6H). 19F NMR (377 MHz, CDCl3) δ −72.21 (br. s., 1F). m/z (ESI, +ve) 170.2 (M+H)+.
Quantity
12.98 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-(6-fluoropyridin-3-yl)-2-methylpropanoate
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([CH3:23])([CH3:22])[C:15](OC(C)(C)C)=[O:16])=[CH:10][CH:9]=1.CCOC(C)=O>C1COCC1>[F:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([CH3:23])([CH3:22])[CH2:15][OH:16])=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12.98 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
tert-butyl 2-(6-fluoropyridin-3-yl)-2-methylpropanoate
Quantity
2.07 g
Type
reactant
Smiles
FC1=CC=C(C=N1)C(C(=O)OC(C)(C)C)(C)C
Name
Quantity
34 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench excess lithium aluminum hydride
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 25° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (200 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CC=C(C=N1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.63 mmol
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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